Cas no 28969-57-5 (5,6-Dichloro-2-methylpyrimidin-4-amine)

5,6-Dichloro-2-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dichloro-2-methylpyrimidin-4-amine
- 5,6-dichloro-2-methyl-4-Pyrimidinamine
- 5,6-Dichloro-2-methyl-pyrimidin-4-ylamine
- AG-L-60066
- AK-80854
- ANW-68012
- CTK4G2498
- EN002541
- KB-73117
- SCHEMBL14165804
- SB56963
- 28969-57-5
- 4-Pyrimidinamine, 5,6-dichloro-2-methyl-
- DWKJHNLPCPQZBQ-UHFFFAOYSA-N
- 5,6-dichloro-2-methyl-pyrimidin-4-ylamine, AldrichCPR
- DB-068044
- DTXSID10670415
-
- MDL: MFCD12405316
- Inchi: InChI=1S/C5H5Cl2N3/c1-2-9-4(7)3(6)5(8)10-2/h1H3,(H2,8,9,10)
- InChI Key: DWKJHNLPCPQZBQ-UHFFFAOYSA-N
- SMILES: CC1=NC(=C(C(=N)N1)Cl)Cl
Computed Properties
- Exact Mass: 176.9860526g/mol
- Monoisotopic Mass: 176.9860526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 51.8Ų
5,6-Dichloro-2-methylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732503-1g |
5,6-Dichloro-2-methylpyrimidin-4-amine |
28969-57-5 | 98% | 1g |
¥3553.00 | 2024-05-20 | |
Chemenu | CM164767-1g |
5,6-dichloro-2-methylpyrimidin-4-amine |
28969-57-5 | 95%+ | 1g |
$465 | 2023-02-17 |
5,6-Dichloro-2-methylpyrimidin-4-amine Related Literature
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
Additional information on 5,6-Dichloro-2-methylpyrimidin-4-amine
Recent Advances in the Study of 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5)
The compound 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have highlighted its potential in modulating key cellular pathways, making it a promising candidate for therapeutic interventions.
One of the most notable advancements in the study of 5,6-Dichloro-2-methylpyrimidin-4-amine is its role in the design of novel kinase inhibitors. Kinases are pivotal in regulating cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Researchers have successfully utilized this compound as a scaffold to develop selective inhibitors targeting specific kinases, such as JAK and EGFR. These inhibitors have demonstrated potent activity in preclinical models, with improved selectivity profiles compared to existing therapeutics.
In addition to its applications in kinase inhibition, recent studies have explored the antiviral properties of derivatives based on 5,6-Dichloro-2-methylpyrimidin-4-amine. For instance, modifications to the pyrimidine core have yielded compounds with significant activity against RNA viruses, including SARS-CoV-2 and influenza. These findings underscore the compound's potential as a versatile building block for antiviral drug development, particularly in the context of emerging infectious diseases.
The synthesis and optimization of 5,6-Dichloro-2-methylpyrimidin-4-amine derivatives have also been a focal point of recent research. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient production of diverse analogs with enhanced pharmacological properties. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features that contribute to the compound's bioactivity, guiding the rational design of next-generation therapeutics.
Furthermore, the pharmacokinetic and toxicological profiles of 5,6-Dichloro-2-methylpyrimidin-4-amine derivatives have been investigated to assess their suitability for clinical development. Preliminary data indicate favorable absorption and distribution characteristics, with manageable toxicity profiles. These findings support the continued exploration of this compound class in translational research.
In conclusion, 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5) represents a pivotal scaffold in modern drug discovery, with demonstrated efficacy in kinase inhibition and antiviral applications. Ongoing research efforts are expected to further elucidate its therapeutic potential and expand its utility in addressing unmet medical needs. The compound's versatility and adaptability make it a valuable asset in the chemical biology and pharmaceutical toolkit.
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